Saccharopine (hydrochloride)
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Overview
Description
Saccharopine (hydrochloride) is a nonproteinogenic amino acid that plays a crucial role in the metabolism of lysine. It is an intermediate in the lysine degradation pathway, specifically in the saccharopine pathway, which is predominant in extracerebral tissues . Saccharopine was first isolated from yeast (Saccharomyces cerevisiae) in 1961 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saccharopine is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase . The reaction conditions typically involve a buffered aqueous solution at a physiological pH and temperature. The product, saccharopine, can be further purified using chromatographic techniques.
Industrial Production Methods
Industrial production of saccharopine (hydrochloride) involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae. The fermentation process is optimized to maximize the yield of saccharopine, which is then extracted and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions
Saccharopine undergoes several types of chemical reactions, including:
Reduction: Under specific conditions, saccharopine can be reduced back to lysine and alpha-ketoglutarate.
Substitution: Saccharopine can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reduction reactions may require reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides under mild acidic or basic conditions.
Major Products
The major products formed from the oxidation of saccharopine are alpha-aminoadipate semialdehyde and glutamate . Reduction reactions yield lysine and alpha-ketoglutarate, while substitution reactions produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Saccharopine (hydrochloride) has several scientific research applications:
Mechanism of Action
Saccharopine exerts its effects primarily through its role in the lysine degradation pathway. It is formed by the condensation of lysine and alpha-ketoglutarate, catalyzed by lysine-ketoglutarate reductase . Saccharopine is then oxidized by saccharopine dehydrogenase to produce alpha-aminoadipate semialdehyde and glutamate . This pathway is essential for the regulation of lysine levels in the body and the production of important metabolic intermediates.
Comparison with Similar Compounds
Similar Compounds
Pipecolic Acid: Another intermediate in lysine degradation, predominant in the brain.
Alpha-Aminoadipate: A downstream product in the lysine degradation pathway.
Hypusine: A derivative of lysine involved in the post-translational modification of proteins.
Uniqueness
Saccharopine is unique in its dual role as both a precursor and a product in the lysine degradation pathway. Its accumulation can lead to metabolic disorders, making it a critical compound for studying lysine metabolism and related diseases .
Properties
Molecular Formula |
C11H21ClN2O6 |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O6.ClH/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15;/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19);1H/t7-,8-;/m0./s1 |
InChI Key |
UAWUYRUBRIPRNY-WSZWBAFRSA-N |
Isomeric SMILES |
C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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